Ethyl 2-(acetylamino)-7-[(2-bromobenzoyl)hydrazono]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-(acetylamino)-7-[(2-bromobenzoyl)hydrazono]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative with a tetrahydrobenzo[b]thiophene core functionalized by acetyl, hydrazono, and 2-bromobenzoyl groups. This compound is structurally related to pharmacologically active thiophene derivatives, which are intermediates in synthesizing dyes, pharmaceuticals, and thrombolytic agents . Its synthesis likely involves the derivatization of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a common precursor for analogous compounds, through hydrazone formation with 2-bromobenzoyl hydrazine .
The crystal structure of closely related compounds (e.g., ethyl 2-acetylamino and ethyl 2-propionylamino derivatives) reveals planar heterocyclic and aromatic rings, with intramolecular hydrogen bonding forming S(6) ring motifs, as described by Bernstein et al. . These structural features influence molecular packing and stability, critical for crystallographic applications and material design.
Properties
Molecular Formula |
C20H20BrN3O4S |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
ethyl (7E)-2-acetamido-7-[(2-bromobenzoyl)hydrazinylidene]-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H20BrN3O4S/c1-3-28-20(27)16-13-8-6-10-15(17(13)29-19(16)22-11(2)25)23-24-18(26)12-7-4-5-9-14(12)21/h4-5,7,9H,3,6,8,10H2,1-2H3,(H,22,25)(H,24,26)/b23-15+ |
InChI Key |
AQAKXNRNRNWBDZ-HZHRSRAPSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC\2=C1CCC/C2=N\NC(=O)C3=CC=CC=C3Br)NC(=O)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=NNC(=O)C3=CC=CC=C3Br)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-(acetylamino)-7-[(2-bromobenzoyl)hydrazono]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Ring: The synthesis begins with the formation of the benzothiophene ring through a cyclization reaction involving a thiophene derivative and an appropriate cyclizing agent.
Introduction of the Acetylamino Group: The acetylamino group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Bromobenzoyl Hydrazone: The bromobenzoyl hydrazone moiety is formed by reacting the intermediate compound with 2-bromobenzoyl hydrazine under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 2-(acetylamino)-7-[(2-bromobenzoyl)hydrazono]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the bromobenzoyl hydrazone moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Ethyl 2-(acetylamino)-7-[(2-bromobenzoyl)hydrazono]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and design.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(acetylamino)-7-[(2-bromobenzoyl)hydrazono]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to specific biological processes.
The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Structural Comparisons
The target compound differs from analogs primarily in its substituents and functional groups. Key structural variations and their implications are summarized below:
Key Observations :
- Hydrogen Bonding: The hydrazono group enables additional hydrogen-bonding interactions, which may stabilize crystal lattices or enhance binding in biological targets, as seen in S(6) motifs .
- Bioactivity: While the B-M series (cyanoacrylamido derivatives) demonstrates notable antioxidant activity (e.g., IC₅₀ values in DPPH assays), the target compound’s bioactivity remains less documented, suggesting a gap for future studies .
Physical and Crystallographic Properties
- Crystallography : The target compound’s disordered cyclohexene ring (observed in related structures) contrasts with the ordered rings of simpler analogs, impacting diffraction quality and refinement processes (e.g., SHELXL97 EADP instructions) .
- Predicted Properties : Compared to the 3-methoxy derivative (density: 1.27 g/cm³, pKa: 12.84), bromine’s higher atomic weight may increase density and acidity in the target compound .
Biological Activity
Ethyl 2-(acetylamino)-7-[(2-bromobenzoyl)hydrazono]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 664992-50-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H20BrN3O4S
- Molecular Weight : 478.36 g/mol
- Structure : The compound features a benzothiophene core with various functional groups that contribute to its biological activity.
The compound exhibits multiple biological activities primarily through its interaction with cellular pathways involved in apoptosis and cell cycle regulation. Studies indicate that it may act as an apoptosis-inducing agent, particularly in cancer cells.
Anticancer Properties
A study published in MDPI reported that the compound significantly reduces cell viability in MCF-7 breast cancer cells. The results showed:
- IC50 Value : 23.2 µM after 48 hours of treatment.
- Induction of apoptosis was confirmed via flow cytometry, revealing:
- Early apoptosis (AV+/PI−): 8.73% (2.3 times higher than control).
- Late apoptosis (AV+/PI+): 18.13% (6.6 times higher than control).
Moreover, the compound caused G2/M-phase and S-phase cell cycle arrest, indicating its potential as a chemotherapeutic agent by interfering with cancer cell proliferation .
Analgesic Activity
Research indicates that derivatives related to this compound possess analgesic effects exceeding those of standard analgesics like metamizole when tested on outbred white mice using the "hot plate" method . This suggests potential applications in pain management.
Enzyme Inhibition
The compound has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's . The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.
Comparative Biological Activities Table
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Analgesic | Pain relief exceeding metamizole | |
| AChE Inhibition | Potential treatment for Alzheimer's |
Case Study on Breast Cancer Cells
In a controlled study involving MCF-7 breast cancer cells:
- Treatment with the compound led to a substantial decrease in cell viability.
- Flow cytometric analysis confirmed significant apoptosis induction and cell cycle arrest.
This study underscores the compound's dual mechanism of inducing apoptosis while inhibiting proliferation, making it a candidate for further development as an anticancer agent .
Analgesic Activity Assessment
A separate investigation into the analgesic properties demonstrated that compounds related to this compound exhibited superior analgesia compared to traditional drugs. This finding suggests a potential pathway for developing new pain management therapies .
Q & A
Q. What are the key considerations for synthesizing Ethyl 2-(acetylamino)-7-[(2-bromobenzoyl)hydrazono]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with optimal yield?
The synthesis involves multi-step reactions, starting with the benzothiophene core formation, followed by functional group modifications. Critical parameters include:
- Temperature control : Elevated temperatures (60–100°C) for cyclization steps to ensure ring closure without side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol is used for condensation steps with glacial acetic acid as a catalyst .
- Purification : Thin-layer chromatography (TLC) monitors reaction progress, and high-performance liquid chromatography (HPLC) ensures final purity (>95%) .
Q. Which analytical techniques confirm the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the benzothiophene scaffold, hydrazone linkage, and acetyl group positions .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., observed m/z vs. calculated) and detects isotopic patterns from bromine .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, such as the hydrazono group’s configuration, using software like SHELXL and ORTEP-3 .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Software tools : SHELXL refines bond lengths and angles, while ORTEP-3 generates 3D visualizations of electron density maps to validate the hydrazono moiety’s geometry .
- Validation metrics : R-factor (<0.05) and residual density maps ensure model accuracy. Discrepancies in torsion angles (e.g., C7–N–N–C bond) may indicate conformational flexibility .
Q. What methodological strategies address conflicting bioactivity data across studies?
- Dose-response assays : Re-evaluate IC₅₀ values under standardized conditions (pH 7.4, 37°C) to control for experimental variability .
- Structural analogs : Compare activity with derivatives lacking the 2-bromobenzoyl group to isolate the hydrazono moiety’s contribution .
- Molecular docking : Use AutoDock Vina to simulate binding to proposed targets (e.g., kinases) and validate with mutagenesis studies .
Q. How can researchers design experiments to explore the hydrazone moiety’s reactivity?
- Oxidation : Treat with H₂O₂ (30%) in methanol at 25°C to assess stability or conversion to diazene derivatives .
- Reduction : Use NaBH₄ in THF to reduce the hydrazone to a hydrazine, followed by MS/NMR to track changes .
- pH-dependent studies : Monitor tautomerization (keto ⇌ enol) via UV-Vis spectroscopy at varying pH (2–12) .
Q. What methodological approaches are used to study structure-activity relationships (SAR) of derivatives?
- Functional group substitution : Synthesize analogs with Cl, F, or methyl groups at the 2-bromobenzoyl position and test enzyme inhibition .
- Pharmacokinetic profiling : Measure logP (octanol-water partition) and metabolic stability in liver microsomes to correlate lipophilicity with bioavailability .
- Crystallographic overlay : Superimpose derivative structures (e.g., using Mercury software) to identify conserved binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
